4-Hydroxy-6,7-dimethylcoumarin
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Overview
Description
4-Hydroxy-6,7-dimethylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound is characterized by the presence of hydroxy and methyl groups at specific positions on the coumarin ring, which can influence its chemical and biological properties .
Mechanism of Action
Target of Action
4-Hydroxy-6,7-dimethylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and therapeutic properties Coumarins are known to interact with various enzymes and proteins, influencing numerous biological processes .
Mode of Action
It’s known that 4-hydroxycoumarins, a class of compounds to which this compound belongs, act by inhibiting vitamin k epoxide reductase . This enzyme is crucial for the recycling of vitamin K, an essential factor for blood clotting .
Biochemical Pathways
This compound, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Pharmacokinetics
Coumarins are generally well-absorbed and widely distributed in the body, undergoing extensive metabolism primarily in the liver .
Result of Action
This compound has been used to investigate its biological activity against bacteria and fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the fluorescence properties of coumarins, including this compound, can be influenced by the microenvironment’s polarity and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6,7-dimethylcoumarin can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials typically include 4-hydroxyacetophenone and ethyl acetoacetate, which undergo cyclization to form the coumarin ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6,7-dimethylcoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of 4-hydroxy-6,7-dimethylquinone.
Reduction: Formation of 4-hydroxy-6,7-dimethyldihydrocoumarin.
Substitution: Various substituted coumarins depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Used in the synthesis of dyes and as a fluorescent probe in analytical chemistry.
Comparison with Similar Compounds
- Umbelliferone (7-hydroxycoumarin)
- Scopoletin (6-methoxy-7-hydroxycoumarin)
- Esculetin (6,7-dihydroxycoumarin)
Comparison: 4-Hydroxy-6,7-dimethylcoumarin is unique due to the presence of both hydroxy and methyl groups, which can influence its solubility, reactivity, and biological activity. Compared to umbelliferone, which has only a hydroxy group, the additional methyl groups in this compound can enhance its lipophilicity and potentially its ability to penetrate biological membranes .
Properties
IUPAC Name |
4-hydroxy-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZQBMBPNZPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55004-77-8 |
Source
|
Record name | 4-Hydroxy-6,7-dimethylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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